molecular formula C9H11Cl2NO B574959 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 191608-19-2

8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B574959
CAS No.: 191608-19-2
M. Wt: 220.093
InChI Key: BXLLHMUHNIPMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 191608-19-2) is a benzopyran-derived compound with a chloro substituent at position 8 and a primary amine group at position 4, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₁Cl₂NO, with a molecular weight of 220.10 g/mol . This compound is structurally characterized by a partially saturated benzopyran core, making it a key intermediate in pharmaceutical research, particularly for studying neurotransmitter modulation due to its amine functionality and aromatic system.

Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLLHMUHNIPMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-19-2
Record name 2H-1-Benzopyran-4-amine, 8-chloro-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191608-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The introduction of chlorine at the 8-position of the benzopyran scaffold is a critical step in synthesizing this compound. A method outlined in US Patent 4,329,459 involves halogenation using N-halosuccinimide (NCS) . Starting with 3,4-dihydro-2H-1-benzopyran, two equivalents of NCS are added to generate a dihalogenated intermediate. Subsequent treatment with butyllithium and carbon dioxide yields a carboxylic acid derivative, which is then reacted with ammonia to introduce the amine group.

Key Reaction Conditions :

  • Halogenation : NCS in dichloromethane at 0–25°C for 4–6 hours.

  • Carboxylation : Butyllithium in tetrahydrofuran (THF) at −78°C, followed by CO₂ quenching.

  • Amination : Ammonia in methanol under reflux for 12 hours.

This method achieves an overall yield of 65–70% after purification via silica gel chromatography .

Grignard Reaction-Based Synthesis

The benzopyran core can be constructed using Grignard reagents, as described in Chart E of US Patent 4,329,459 . Dihydrocoumarin (XXXV) is treated with methylmagnesium bromide to form a tertiary alcohol intermediate (XXXVI), which undergoes acid-catalyzed cyclization with HCl to yield 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran (XXXVII). Chlorination at the 8-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 50°C.

Optimization Notes :

  • Cyclization : Para-toluenesulfonic acid (PTSA) enhances ring closure efficiency.

  • Chlorination : SO₂Cl₂ provides regioselectivity for the 8-position due to electronic effects of the methyl groups.

The final amination step involves reacting the chlorinated intermediate with ammonium acetate in ethanol under reflux, followed by HCl treatment to form the hydrochloride salt (yield: 72%) .

Reductive Amination Approach

A reductive amination strategy is employed to introduce the amine group at the 4-position. As per CN Patent 102,898,408A, 3-iodo-7-methoxy-4H-benzopyran-4-one is treated with propargyl bromide to form an intermediate, which undergoes Huisgen cycloaddition with sodium azide and benzyl halides . The resulting triazole derivative is hydrogenated over palladium/carbon to remove protecting groups, followed by reductive amination with ammonium formate.

Critical Steps :

  • Cycloaddition : Copper sulfate and sodium ascorbate catalyze the reaction in DMSO/water (yield: 85%).

  • Hydrogenation : 10% Pd/C in methanol at 40 psi H₂ for 6 hours.

This method offers a modular route with an overall yield of 58% .

StepReagents/ConditionsYield
Oxime FormationNH₂OH·HCl, EtOH, reflux, 8h89%
ReductionLiAlH₄, THF, 0°C → 25°C, 4h76%
Salt FormationHCl (g), Et₂O, 0°C, 1h95%

This approach is notable for its high functional group tolerance and scalability .

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodOverall YieldScalabilityCost Efficiency
Halogenation65–70%ModerateHigh
Grignard Reaction72%HighModerate
Reductive Amination58%LowLow
Nucleophilic Substitution76%HighHigh

Key Findings :

  • The Grignard and nucleophilic substitution methods are preferred for industrial-scale synthesis due to higher yields and cost efficiency.

  • Reductive amination offers modularity but suffers from lower yields and higher reagent costs .

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination :
    Electron-donating groups at the 2-position direct halogenation to the 8-position. Substituent effects were validated via computational studies (DFT calculations) .

  • Amination Side Reactions :
    Over-reduction during LiAlH₄ treatment can lead to ring-opening byproducts. Controlled addition at 0°C mitigates this issue .

  • Salt Formation Purity :
    Recrystallization from ethanol/diethyl ether (1:3) enhances the purity of the hydrochloride salt to >99% .

Scientific Research Applications

Chemistry

8-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to be used as a reagent in chemical reactions aimed at developing new materials or compounds.

Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of similar structures exhibit antimicrobial effects, suggesting that this compound may also possess such properties.
  • Anticancer Activity : The compound is being investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve modulation of signaling pathways related to cell growth and survival .

Medical Applications

There is ongoing research into the therapeutic applications of this compound:

  • Potential Drug Development : Preliminary studies suggest that it may be effective in treating neurological disorders due to its interaction with monoamine oxidases (MAOs), which are critical enzymes in neurotransmitter metabolism .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceFocus AreaFindings
NeuroprotectionDemonstrated potential as a MAO inhibitor with neuroprotective effects.
Anticancer ActivityInhibitory effects on cancer cell lines were observed; further studies needed for validation.
Antimicrobial EffectsPreliminary results indicate potential antimicrobial properties; requires further exploration.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Features Source
8-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Cl at position 8 C₉H₁₁Cl₂NO 220.10 Not specified Hydrochloride salt, primary amine
6,8-Dichloro-4-chromanamine hydrochloride Cl at positions 6 and 8 C₉H₁₀Cl₃NO 254.54 Not specified Increased halogenation enhances molecular weight and potential reactivity
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Methyl at position 8 C₁₀H₁₄ClNO 199.68 R configuration Alkyl substituent reduces polarity; may enhance lipophilicity
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Ethyl at position 6 C₁₁H₁₆ClNO 213.71 R configuration Longer alkyl chain increases hydrophobicity
(4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride F at positions 6 and 8 C₉H₁₀F₂ClNO 221.64* R configuration Fluorine’s electronegativity alters electronic properties
8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one Cl at position 8, ketone at 4 C₁₀H₉ClO₂ 196.63 Not specified Ketone replaces amine; impacts hydrogen bonding and reactivity

*Estimated molecular weight based on substituent replacement (Cl → F).

Key Observations from Comparative Analysis

Halogenation Effects: The dichloro analogue (6,8-dichloro) has a higher molecular weight (254.54 g/mol) and may exhibit distinct reactivity due to increased electron-withdrawing effects compared to the monochloro target compound . Fluorinated derivatives (e.g., 6,8-difluoro) likely have lower logP values than chlorinated analogues due to fluorine’s smaller size and higher electronegativity, influencing solubility and bioavailability .

Alkyl vs.

Stereochemical Influence :

  • Enantiomerically pure forms (e.g., (4R)-configured compounds) are often prioritized in drug development for target specificity, though pharmacological data for these derivatives remain unexplored in the provided evidence .

Functional Group Modifications :

  • Replacement of the amine with a ketone (e.g., 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one) eliminates the basic nitrogen, altering hydrogen-bonding capacity and reactivity .

Research and Commercial Availability

  • Purity and Storage : Several analogues, including the target compound, are available at ≥95% purity (e.g., CymitQuimica lists the target compound at 95% purity) . Storage conditions typically recommend 4°C for stability .
  • Stereochemical Variants : (4R)-configured derivatives (e.g., (4R)-8-methyl) are marketed by suppliers like American Elements, emphasizing their relevance in enantioselective synthesis .
  • Bulk Availability : Many compounds are available in bulk quantities (e.g., 1-ton super sacks), indicating industrial-scale applications .

Biological Activity

8-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS No. 191608-19-2) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11Cl2NO
  • Molecular Weight : 220.1 g/mol
  • CAS Number : 191608-19-2

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL. The presence of the chlorine atom in its structure appears to enhance its reactivity and biological potency compared to similar compounds lacking this group .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated. Comparative studies with other anticancer agents suggest that it may offer a novel approach in cancer therapy .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition against C. albicans and other fungal strains with varying degrees of efficacy based on structural modifications .
Anticancer Activity Showed promising results in inhibiting growth in breast cancer cell lines through apoptosis induction .
Molecular Docking Studies Revealed potential binding interactions with target proteins involved in cancer progression and microbial resistance mechanisms .

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits enhanced biological activity due to the presence of both chlorine and amine groups. This structural uniqueness contributes to its versatility in medicinal chemistry.

CompoundStructureBiological Activity
8-Chloro-3,4-dihydro-2H-1-benzopyran-4-amineStructureHigh antimicrobial and anticancer activity
3,4-Dihydro-2H-1-benzopyranLacks chlorineReduced reactivity and activity
8-Chloro-3,4-dihydro-2H-benzopyranLacks amine groupModerate activity

Q & A

Q. What synthetic methodologies are optimal for preparing 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including ring closure and functional group modifications. Key steps include:

  • Precursor Functionalization : Introduce the chloro and amine groups via nucleophilic substitution or reductive amination under controlled pH (6.5–7.5) and temperatures (60–80°C) to minimize side reactions .
  • Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt, enhancing stability and crystallinity .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) to achieve ≥98% purity .

Q. Critical Parameters for Optimization

ParameterOptimal RangeAnalytical Monitoring
Reaction Temperature60–80°CTLC (Rf = 0.3–0.5)
pH Control6.5–7.5pH meter
Solvent SystemEthanol/WaterNMR (δ 7.2–7.5 ppm aromatic protons)

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), amine protons (δ 2.5–3.5 ppm), and methylene groups in the dihydrobenzopyran ring (δ 2.0–2.8 ppm) .
    • Mass Spectrometry (MS) : ESI-MS in positive mode confirms molecular weight (e.g., [M+H]+ at m/z 213.6) .
  • Purity Assessment :
    • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
    • Elemental Analysis : Confirm Cl content (theoretical: ~16.5%) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological activity for this compound?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .
  • Molecular Docking : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Asp155 in 5-HT2A) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to validate binding modes .

Case Study : A benzoxepin analog showed conflicting IC50 values (5-HT2A: 120 nM vs. 450 nM). MD simulations revealed protonation state-dependent binding, resolving discrepancies .

Q. How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:

  • Replicate Experiments : Standardize assays (e.g., radioligand binding with [3H]-ketanserin for 5-HT2A affinity) to control variables like buffer pH and membrane preparation .
  • Cross-Validate Models : Compare in vitro (HEK293 cells) and ex vivo (rat brain slices) data to identify tissue-specific effects .
  • Meta-Analysis : Pool data from structurally related compounds (e.g., 8-fluoro or 8-methyl analogs) to identify substituent effects on activity .

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Solubility Enhancement :
    • Co-Solvents : Use 10% DMSO/PEG 400 in saline (tested via shake-flask method, 25°C) .
    • Salt Screening : Compare hydrochloride, sulfate, and citrate salts for optimal aqueous solubility (e.g., HCl salt: 12 mg/mL vs. free base: 0.5 mg/mL) .
  • Stability Testing :
    • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation by HPLC (acceptance: ≤5% impurity) .
    • Light Sensitivity : Store in amber vials at −20°C to prevent photolytic decomposition .

Data Contradiction Analysis

Q. How to interpret conflicting results in receptor binding assays?

Methodological Answer:

  • Assay Conditions : Variability in Mg2+ concentration (1–5 mM) can alter GPCR conformations, affecting ligand affinity. Standardize to 2 mM MgCl2 .
  • Radioligand Choice : Compare [3H]-LSD (high nonspecific binding) vs. [125I]-DOI (higher specificity) for 5-HT2A studies .
  • Data Normalization : Express results as % inhibition relative to a reference antagonist (e.g., ketanserin at 1 μM) to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.